![molecular formula C11H15N3O2 B10973723 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine](/img/structure/B10973723.png)
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.261 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrazinylcarbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine typically involves the reaction of morpholine derivatives with pyrazine carboxylic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(3-methylphenylthiocarbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,3-xylyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,5-xylyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2-ethylphenyl)carbamoyl)morpholine
- 2,6-Dimethyl-4-(N-(2,4-xylyl)carbamoyl)morpholine
Uniqueness
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is unique due to its specific substitution pattern and the presence of the pyrazinylcarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazine-2-carboxylic acid derivatives. The process often requires specific reagents and conditions to achieve optimal yields. The structural characteristics of the compound are confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated against several biological targets, revealing its potential as an anticancer agent, neuroprotective agent, and inhibitor of various enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was tested against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated a significant inhibition of cell growth in several tumor types.
Table 1: Anticancer Activity Data
Cell Line | GI50 (μM) | TGI (μM) |
---|---|---|
MCF-7 (Breast) | 5.0 | 10.0 |
A549 (Lung) | 3.5 | 8.0 |
HeLa (Cervical) | 4.0 | 9.0 |
The GI50 represents the concentration required to inhibit cell growth by 50%, while TGI indicates the concentration that leads to total growth inhibition.
Neuroprotective Properties
In addition to its anticancer effects, the compound has shown promise in neuroprotection studies. It was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Table 2: Neuroprotective Activity Data
Compound | AChE Inhibition IC50 (μM) |
---|---|
This compound | 1.5 |
Donepezil | 0.1 |
Control | >100 |
The low IC50 value indicates potent AChE inhibitory activity, suggesting potential for treating Alzheimer's disease.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by modulating specific signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies indicate favorable interactions with target proteins, which may elucidate its mechanism further.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cell lines.
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuronal cells showed that treatment with the compound significantly reduced oxidative stress-induced cell death.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NKKWSZDDIWONIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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